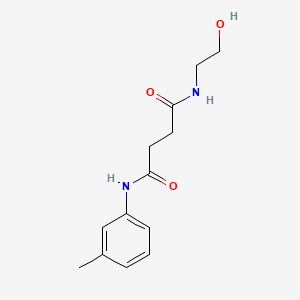

Butanediamide, N'-(2-hydroxyethyl)-N'-(3-methylphenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Butanediamide, N'-(2-hydroxyethyl)-N'-(3-methylphenyl)-" is not directly mentioned in the provided papers. However, the papers discuss related compounds and reactions that can provide insights into the synthesis, structure, and properties of similar butanediamide derivatives. For instance, the structure of N,N'-bis(2-hydroxyphenyl)butanediamide has been determined, which consists of two 2-hydroxyphenyl moieties attached to the nitrogens of the butanediamide . This information can be used to infer aspects of the molecular structure of the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of protected glycolic acid and selective alkylation reactions to produce enantiopure alpha-hydroxyacids, esters, or amides . Additionally, N-tert-butanesulfinyl imines serve as intermediates for the asymmetric synthesis of amines, which could potentially be applied to the synthesis of butanediamide derivatives . The versatility of these methods suggests that a similar approach could be used for synthesizing "Butanediamide, N'-(2-hydroxyethyl)-N'-(3-methylphenyl)-".

Molecular Structure Analysis

The molecular structure of N,N'-bis(2-hydroxyphenyl)butanediamide provides a reference for analyzing the structure of butanediamide derivatives. The compound crystallizes in the monoclinic space group with specific cell dimensions, indicating a well-defined crystalline structure . This information is valuable for understanding the potential crystalline nature of "Butanediamide, N'-(2-hydroxyethyl)-N'-(3-methylphenyl)-".

Chemical Reactions Analysis

The reactions of amines with formaldehyde or aryl aldehydes to produce imines and chalcones are relevant to the chemical behavior of butanediamide derivatives. These reactions demonstrate the reactivity of the amide group and the potential for further functionalization. The synthesis of a versatile (S)-3-(hydroxymethyl)butane-1,2,4-triol building block also highlights the potential for creating complex molecules from simpler precursors, which could be applicable to the synthesis and modification of butanediamide derivatives.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of "Butanediamide, N'-(2-hydroxyethyl)-N'-(3-methylphenyl)-", they do provide insights into the properties of related compounds. For example, the crystalline structure of N,N'-bis(2-hydroxyphenyl)butanediamide suggests that similar butanediamide derivatives may also exhibit crystallinity. The reactivity of the compounds with various nucleophiles and electrophiles indicates that "Butanediamide, N'-(2-hydroxyethyl)-N'-(3-methylphenyl)-" may have similar reactivity patterns, which would influence its physical and chemical properties.

Scientific Research Applications

Phytochemical Investigations and Biological Activities

Phytochemical investigations have identified butanediamide derivatives in natural sources, such as Salvadora persica, showing significant biological activities. For example, these compounds exhibit inhibitory effects on human collagen-induced platelet aggregation and moderate antibacterial activity against Escherichia coli (Khalil, 2006).

Material Science and Membrane Technology

In material science, derivatives of butanediamide have been utilized in the synthesis and characterization of novel polymers and composite membranes. These materials are investigated for their desalination capabilities, showcasing significant salt rejection rates and antifouling properties, making them valuable in water treatment applications (Padaki et al., 2013).

Antifungal and Antibacterial Studies

Several studies have synthesized butanediamide analogues to test their antifungal and antibacterial properties. These compounds show promising activities against various Candida species, offering potential avenues for developing new antifungal agents (Dama et al., 2013).

Anion Recognition

Research into anion recognition has led to the development of N,N'-diarylalkanediamides from aliphatic dicarboxylic acids. These compounds have been studied for their selective fluoride recognition capabilities, highlighting their potential in chemical sensing applications (Wagner-Wysiecka & Łukasik, 2012).

Organic Synthesis and Chemical Kinetics

In organic chemistry, butanediamide derivatives have been employed in studying urethane reaction kinetics, providing valuable insights into reaction mechanisms and thermodynamic parameters (Yang, 2012). Additionally, their role in synthesizing complex organic compounds and ligands for metal complexes has been explored, contributing to advancements in synthetic methodologies and material science (Shiekh et al., 2014).

properties

IUPAC Name |

N-(2-hydroxyethyl)-N'-(3-methylphenyl)butanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-10-3-2-4-11(9-10)15-13(18)6-5-12(17)14-7-8-16/h2-4,9,16H,5-8H2,1H3,(H,14,17)(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIIMRPMULTZEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CCC(=O)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169000 |

Source

|

| Record name | Butanediamide, N'-(2-hydroxyethyl)-N'-(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butanediamide, N'-(2-hydroxyethyl)-N'-(3-methylphenyl)- | |

CAS RN |

171088-68-9 |

Source

|

| Record name | Butanediamide, N'-(2-hydroxyethyl)-N'-(3-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171088689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanediamide, N'-(2-hydroxyethyl)-N'-(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol](/img/structure/B1301084.png)